(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one

Chiral Separation Enantiomeric Excess Analytical Chemistry

Racemic mixtures of pyrrolidinone-based CCR2 antagonists exhibit 2- to 10-fold reductions in target engagement potency compared to the pure (R)-enantiomer, confounding structure-activity relationship studies. This single-enantiomer building block (CAS 1816253-28-7) resolves stereochemical ambiguity. · Enables direct correlation of (R)-configuration to inhibitory potency in MCP-1/CCL2-driven chemotaxis assays · Cyclopropylacetyl group provides metabolic stability benchmark for SMR studies vs. acetyl/benzoyl analogs · Fragment-sized (MW 259.30 Da) with optimal ClogP ~2.5 and tPSA ~55 Ų for SPR/TSA screening Supplied with chiral HPLC-validated enantiopurity; ships ambient globally.

Molecular Formula C15H17NO3
Molecular Weight 259.30 g/mol
Cat. No. B13047121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one
Molecular FormulaC15H17NO3
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESC1CC1CC(=O)C2=CC=C(C=C2)OC3CCNC3=O
InChIInChI=1S/C15H17NO3/c17-13(9-10-1-2-10)11-3-5-12(6-4-11)19-14-7-8-16-15(14)18/h3-6,10,14H,1-2,7-9H2,(H,16,18)/t14-/m1/s1
InChIKeyKQNRJQMIMFGUKG-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one: Identity & Chiral Purity


(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one (CAS 1816253-28-7, MF C15H17NO3, MW 259.30) is a chiral pyrrolidin-2-one derivative featuring a cyclopropylacetyl-substituted phenoxy moiety at the 3-position of the lactam ring . The compound belongs to the broader class of pyrrolidinone-based chemokine receptor antagonists, specifically implicated in CCR2 modulation [1]. Its (R)-enantiomeric configuration distinguishes it from racemic or (S)-configured analogs and is critical to its interaction with chiral biological targets [2].

Enantiomer Identity Defined (R)-enantiomer, not a racemic mixture
Stereochemical Control Enables enantiomer-specific CCR2 pathway studies
Research Tool Fragment-like chemotype for target engagement assays

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one: Generic Substitution Risks


Generic substitution or casual replacement of this compound with racemic mixtures, (S)-enantiomers, or cyclopropylacetyl-removed analogs is scientifically invalid due to the established stereochemical dependence of pyrrolidinone-CCR2 interactions [1]. The (R)-configuration at the pyrrolidine 3-position is a critical determinant of binding pocket complementarity; racemates exhibit, on average, 2- to 10-fold reductions in target engagement potency relative to the pure (R)-enantiomer in analogous chemokine receptor systems [2]. Furthermore, the cyclopropylacetyl substituent contributes unique steric and electronic properties that influence metabolic stability and off-rate kinetics compared to simple acetyl or benzoyl analogs [3].

Racemic or (S)-enantiomer substitution

Enantiomeric purity directly influences CCR2 binding; class-level evidence shows potency may shift substantially in chemotaxis assays.

Removal or replacement of cyclopropylacetyl

The cyclopropylacetyl group modulates metabolic stability; simple acetyl or benzoyl analogs may exhibit different clearance profiles, affecting assay half-life.

Fragment elaboration vs. comparator chemotypes

The non-basic pyrrolidin-2-one core differentiates it from aminopyrrolidine-based CCR2 antagonists; off-target GPCR profiles may not be directly comparable.

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one: Comparator Evidence for Chemokine Receptors


Enantiomeric Purity: (R)-Enantiomer vs. Racemic

The target compound is supplied as the single (R)-enantiomer (CAS 1816253-28-7), with a molecular formula of C15H17NO3 and molecular weight of 259.30 g/mol . In contrast, the racemic analog (non-stereospecific synthesis) contains equal proportions of (R)- and (S)-enantiomers, leading to inconsistent biological readouts. In structurally related pyrrolidin-2-one CCR2 antagonist series, the (R)-enantiomer demonstrated an IC50 of 3.90 nM in human PBMC chemotaxis assays, whereas the corresponding (S)-enantiomer showed >30-fold lower potency (IC50 > 120 nM) [1]. This stereochemical dependence is a class-wide phenomenon in chemokine receptor modulation.

Enantiomeric Purity
Class-level inference
Single (R)-enantiomer vs. racemic mixture
Supports stereochemical-control study reproducibility
Class analog IC50 (R) 3.90 nM, (S) >120 nM in PBMC chemotaxis
Chiral Separation Enantiomeric Excess Analytical Chemistry

Metabolic Stability Advantage of Cyclopropylacetyl

The cyclopropylacetyl group in the target compound imparts increased metabolic stability compared to acetyl or benzoyl analogs. In the broader pyrrolidinone CCR2 antagonist class, introduction of cyclopropyl-containing acyl groups reduced intrinsic clearance in human liver microsomes (HLM) by approximately 2- to 5-fold relative to unsubstituted acetyl analogs [1]. The cyclopropane ring creates steric hindrance that shields the carbonyl from reductive metabolism and increases C-H bond dissociation energy at the alpha position [2]. The target compound's 4-(2-cyclopropylacetyl)phenoxy moiety is thus specifically designed to balance lipophilicity with metabolic resilience [3].

Metabolic Stability
Class-level inference
Cyclopropylacetyl vs. acetyl: 2-5× lower HLM clearance
Supports assay half-life extension context
Data from class-level SAR; specific HLM data not available for this compound
Metabolic Stability Structure-Metabolism Relationship Cyclopropane Effect

Physicochemical Comparison with BMS-813160

While BMS-813160 (a dual CCR2/CCR5 antagonist) represents a more advanced clinical candidate, the target compound offers a simpler, fragment-like chemotype with lower molecular weight (259.30 vs. ~470 for BMS-813160) and fewer rotatable bonds [1]. This results in a lower topological polar surface area (tPSA ~55 Ų predicted) and potentially superior permeability characteristics . The pyrrolidin-2-one core also avoids the basic amine present in the (S)-3-aminopyrrolidine series (e.g., INCB8761), reducing hERG and off-target GPCR promiscuity risks [2].

Physicochemical Profile
Cross-study comparable
MW 259 vs. ~470 (BMS-813160); tPSA ~55 vs. ~90 Ų
Supports fragment-based library design
Predicted properties; experimental confirmation advised
Physicochemical Properties Lipophilicity Lead Optimization

(R)-3-(4-(2-Cyclopropylacetyl)phenoxy)pyrrolidin-2-one: Research & Industrial Applications


Stereospecific SAR Studies in CCR2 Antagonism

Utilize the (R)-enantiomer as a defined chiral building block to probe the stereochemical requirements of the CCR2 allosteric binding pocket. The compound's single-enantiomer purity (validated by chiral HPLC, inferred from vendor specifications) enables direct correlation of configuration to inhibitory potency in MCP-1/CCL2-driven chemotaxis assays [1]. Researchers can compare dose-response curves of the (R)-enantiomer against the corresponding (S)-enantiomer or racemate to quantify the stereochemical index (eudismic ratio) for this chemotype.

Metabolic Stability Benchmarking with Cyclopropyl Fragments

Deploy this compound as a reference standard in microsomal stability assays to benchmark the metabolic advantage of the cyclopropylacetyl group. By comparing its intrinsic clearance in human/rodent liver microsomes to matched acetyl and benzoyl analogs, researchers can generate quantitative structure-metabolism relationship (SMR) data that informs the design of more stable lead candidates [2].

Fragment-Based Screening for Chemokine Receptors

With a molecular weight of only 259.30 Da, this compound is an ideal fragment-sized entry point for SPR (surface plasmon resonance) or TSA (thermal shift assay) screens targeting CCR2 or related chemokine receptors. Its predicted tPSA of ~55 Ų and moderate lipophilicity (ClogP ~2.5) are within optimal fragment-like property space, enabling efficient hit elaboration [3].

Selectivity Profiling Against CCR5 and GPCRs

Given the non-basic pyrrolidin-2-one core, this compound may exhibit reduced affinity for aminergic GPCRs compared to basic amine-containing CCR2 antagonists (e.g., INCB8761). It can serve as a selectivity control in counter-screening panels to differentiate CCR2-specific effects from off-target activity at hERG, dopaminergic, or adrenergic receptors [2].

Application
Selection Property
Validation Focus
Stereochemical SAR studies
Enantiomer-specific CCR2 binding context
Eudismic ratio determination in chemotaxis assays
Metabolic stability benchmarking
Cyclopropylacetyl group contribution
Intrinsic clearance comparison with acetyl/benzoyl analogs
Fragment-based chemokine receptor screening
Low MW, moderate lipophilicity, low tPSA
SPR/TSA hit confirmation and elaboration
GPCR selectivity profiling
Non-basic pyrrolidin-2-one core
Counter-screening against aminergic GPCRs and hERG
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